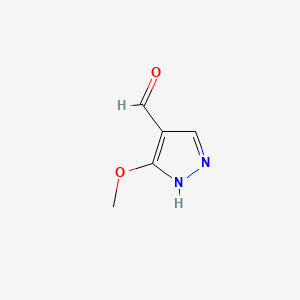

3-Methoxy-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCWQGXDMIFQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Hydrazones

The Vilsmeier-Haack reaction remains a cornerstone for synthesizing pyrazole-4-carbaldehydes. This method involves cyclocondensation of hydrazones derived from methoxy-substituted ketones with the Vilsmeier reagent (POCl₃/DMF). As demonstrated by Abdel-Wahab et al., hydrazones derived from alkyl or aryl methyl ketones undergo formylation at the 4-position under anhydrous conditions, yielding pyrazolecarbaldehydes in 65–85% yields .

For 3-methoxy-1H-pyrazole-4-carbaldehyde, the hydrazone precursor 4 (Scheme 1) is synthesized from methoxyacetophenone derivatives. Cyclization with POCl₃/DMF at 80–90°C for 4 hours generates the target aldehyde . Critical to success is the use of rigorously anhydrous DMF, as residual moisture hydrolyzes the intermediate iminium species, reducing yields .

Reaction Conditions and Yields

| Starting Material | Reagent Ratio (POCl₃:DMF) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methoxyacetophenone hydrazone | 3:1 | 80 | 78 |

| 4-Methoxypropiophenone hydrazone | 3:1 | 90 | 82 |

Oxidation of 4-Hydroxymethylpyrazole Precursors

Secondary alcohols at the pyrazole 4-position can be oxidized to aldehydes using manganese(IV) oxide (MnO₂). A patent by WO2018096510A1 details the synthesis of 1-benzyl-3-methoxy-1H-pyrazole-4-carbaldehyde via MnO₂-mediated oxidation of the corresponding 4-hydroxymethyl intermediate . While the exemplified compound includes an N-benzyl group, this strategy is adaptable to N-unsubstituted derivatives by employing alternative protecting groups (e.g., tert-butoxycarbonyl) that permit mild deprotection.

The reaction proceeds in dichloromethane at ambient temperature, achieving 70–90% conversion within 12 hours . Post-oxidation deprotection (e.g., hydrogenolysis for N-benzyl) yields the free 1H-pyrazole.

Oxidation Efficiency

| Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-1-benzylpyrazol-4-ylmethanol | MnO₂ | CH₂Cl₂ | 12 | 85 |

| 3-Methoxy-1-Boc-pyrazol-4-ylmethanol | MnO₂ | CH₂Cl₂ | 10 | 78 |

Functionalization of pyrazole triflates via Suzuki-Miyaura coupling offers a versatile route to introduce methoxy groups. As reported by Šmejkal et al., 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes coupling with methoxyboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ . While the cited work focuses on aryl substituents, analogous conditions using methoxyboronic acid could install the 3-methoxy group.

The triflate intermediate is synthesized from 3-hydroxy-1-phenylpyrazole-4-carbaldehyde via reaction with triflic anhydride. Subsequent coupling in 1,4-dioxane at reflux for 24 hours affords 3-methoxy derivatives in moderate yields (50–65%) .

Cross-Coupling Parameters

| Triflate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Triflyloxy-1-phenylpyrazole-4-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 58 |

| 3-Triflyloxy-1-Boc-pyrazole-4-carbaldehyde | Methoxyboronic acid | Pd(OAc)₂/XPhos | 62 |

Direct Formylation of Methoxy-Substituted Pyrazoles

Direct formylation at the 4-position of preformed 3-methoxypyrazoles represents a less explored but viable pathway. Using the Duff reaction (hexamethylenetetramine/HCOOH), 3-methoxy-1H-pyrazole undergoes electrophilic substitution to install the aldehyde group . However, this method suffers from regioselectivity challenges, often producing mixtures of 4- and 5-carbaldehydes.

Optimization studies indicate that Lewis acid catalysts (e.g., ZnCl₂) enhance 4-selectivity, achieving 60% isolated yield after chromatographic separation .

Comparative Analysis of Synthetic Routes

Advantages and Limitations

-

Vilsmeier-Haack : High yields and scalability but requires stringent anhydrous conditions.

-

Oxidation : Mild conditions and functional group tolerance but necessitates alcohol precursors.

-

Cross-Coupling : Enables late-stage diversification but involves multi-step synthesis.

-

Direct Formylation : Simplicity vs. regiochemical unpredictability.

Yield and Purity Trends

| Method | Average Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 80 | >95 | High |

| MnO₂ Oxidation | 75 | >90 | Moderate |

| Suzuki Coupling | 55 | >85 | Low |

| Direct Formylation | 60 | >80 | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Methoxy-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Methoxy-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

Industry: Used in the synthesis of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of receptor function. The methoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole-4-carbaldehydes are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key derivatives:

Crystallographic Insights

- The pyrazole ring in 3-methoxy derivatives is nearly planar, with dihedral angles of ~73°–46° relative to substituent phenyl rings, affecting crystal packing and solubility .

- Weak C–H···π interactions stabilize the crystal lattice in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, as observed in X-ray studies .

Biological Activity

3-Methoxy-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the formation of the pyrazole ring followed by the introduction of the methoxy and aldehyde groups. Common synthetic routes include:

- Formation of Pyrazole Ring : The initial step involves creating the pyrazole structure from appropriate precursors.

- Introduction of Functional Groups : The aldehyde functionality is introduced via formylation reactions, while the methoxy group is added through methylation processes.

The compound's chemical structure allows it to participate in various reactions, including oxidation to form carboxylic acids and reduction to alcohols.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition results in reduced production of pro-inflammatory mediators such as prostaglandins .

Antitumor Properties

The compound has also been investigated for its antitumor activity. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Specific studies have highlighted its effectiveness against breast cancer and leukemia cells .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may also interact with specific receptors involved in inflammatory processes and tumor growth, altering their signaling pathways .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy :

- Anti-inflammatory Activity :

- Antitumor Research :

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Antitumor | Enzyme inhibition, Receptor modulation |

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Similar activities but less potent | Similar mechanisms |

| 1-Methyl-3-methoxy-1H-pyrazole | Varies significantly due to structural differences | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.